2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, and an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 5-methoxybenzamide, followed by the introduction of the isoquinoline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions might involve temperatures ranging from room temperature to reflux, and reaction times from a few hours to overnight.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom, while coupling reactions could produce larger, more complex molecules.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s reactivity makes it a useful intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound might find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and isoquinoline-based molecules. Examples might include:
- 2-bromo-5-methoxybenzamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Uniqueness
What sets 2-bromo-5-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide apart is the combination of the bromine and methoxy substituents on the benzamide core, along with the isoquinoline moiety. This unique structure imparts specific reactivity and potential biological activity that might not be present in other similar compounds.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-12-4-5-15(18)14(9-12)17(22)20-11-3-2-10-6-7-19-16(21)13(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRLNZBHVDXWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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